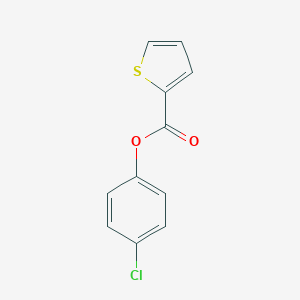
4-chlorophenyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl thiophene-2-carboxylate is an organic compound with the molecular formula C₁₁H₇ClO₂S and a molecular weight of 238.69 g/mol . This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a chlorophenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Mecanismo De Acción
Target of Action
This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological activities
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its molecular target.
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would depend on its molecular target.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action of 4-chlorophenyl thiophene-2-carboxylate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chlorophenyl thiophene-2-carboxylate can be synthesized through the esterification of 2-thiophenecarboxylic acid with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under anhydrous conditions and at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the esterification process mentioned above, scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chlorophenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiophenecarboxylic acid esters.
Oxidation Reactions: Products include thiophene sulfoxides or sulfones.
Reduction Reactions: Products include thiophenecarboxylic alcohols.
Aplicaciones Científicas De Investigación
4-chlorophenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with similar structural features but without the chlorophenyl ester group.
Thiophene-3-carboxylic acid: Another isomer of thiophene carboxylic acid with the carboxyl group at the 3-position.
2-Thiophenecarboxylic acid, 4-nitrophenyl ester: A compound with a nitrophenyl ester group instead of a chlorophenyl ester group.
Uniqueness
4-chlorophenyl thiophene-2-carboxylate is unique due to the presence of the chlorophenyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(4-chlorophenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSCYYKAZNOCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The provided research mentions "phenylthiophene-2-carboxylate compounds" as potential anticancer agents. Could you elaborate on how CPTC, as a specific example of this class, interacts with its biological target and what downstream effects this interaction might have?
A1: The research focuses on the structural and computational analysis of CPTC []. It highlights that CPTC demonstrates binding potential with protein tyrosine phosphatase (PTP) through molecular docking studies []. PTPs are enzymes involved in various cellular processes, including growth and proliferation. Dysregulation of PTP activity is implicated in cancer development. While the specific downstream effects of CPTC binding to PTPs aren't explicitly detailed in this study, it suggests that CPTC could modulate PTP activity, potentially inhibiting cancer cell growth and proliferation. Further experimental validation is needed to confirm this hypothesis and elucidate the precise mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
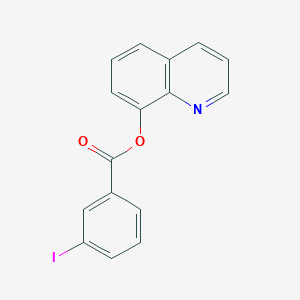

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B408273.png)
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408277.png)
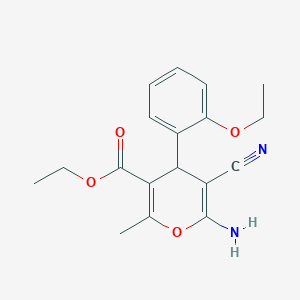
![5-[(4-Methoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408283.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B408285.png)
![(5E)-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B408286.png)
![3-(3-Chlorophenyl)-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408288.png)
![3-(4-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B408289.png)
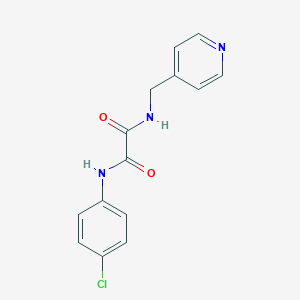
![4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B408291.png)
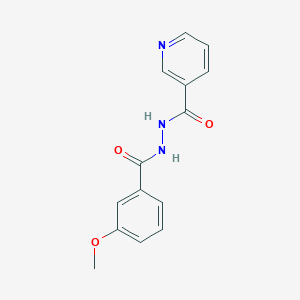
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408294.png)
